CID 15906620 CID 15906620
Brand Name: Vulcanchem
CAS No.:
VCID: VC18405291
InChI: InChI=1S/C10H16Si2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3
SMILES:
Molecular Formula: C10H16Si2
Molecular Weight: 192.40 g/mol

CID 15906620

CAS No.:

Cat. No.: VC18405291

Molecular Formula: C10H16Si2

Molecular Weight: 192.40 g/mol

* For research use only. Not for human or veterinary use.

CID 15906620 -

Specification

Molecular Formula C10H16Si2
Molecular Weight 192.40 g/mol
Standard InChI InChI=1S/C10H16Si2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3
Standard InChI Key OHNLTXOTEPEWHI-UHFFFAOYSA-N
Canonical SMILES C[Si](C)C1=CC(=CC=C1)[Si](C)C

Introduction

Chemical Identity and Structural Characterization

CID 15906620 is registered in PubChem under the identifier 15906620 and is cataloged by VulcanChem with the product code VC18405291. Its systematic IUPAC name, (4-dimethylsilylphenyl)-dimethylsilane, reflects its bis-silylated benzene core. The compound’s structure comprises a central benzene ring substituted with two dimethylsilyl (Si(CH3)2-\text{Si}(\text{CH}_3)_2) groups at the para positions.

Molecular Descriptors and Stereochemistry

The canonical SMILES notation for CID 15906620 is CSiC1=CC=CC=C1SiC, which encodes the connectivity of its atoms. The Standard InChIKey, OHNLTXOTEPEWHI-UHFFFAOYSA-N, serves as a unique identifier for its three-dimensional conformation. Key computed properties include:

PropertyValueSource
Molecular FormulaC10H16Si2\text{C}_{10}\text{H}_{16}\text{Si}_2
Molecular Weight192.40 g/mol
Rotatable Bond Count2
Topological Polar SA0 Ų
Heavy Atom Count12

The absence of polar surface area and hydrogen bond donors/acceptors suggests high hydrophobicity, a trait common to organosilicon compounds.

Synthesis and Characterization

Spectroscopic Analysis

Hypothetical spectral data, inferred from analogs like CID 75601 (1,4-Bis(dimethylsilyl)benzene), include:

  • 1H^1\text{H} NMR: Singlets at δ 0.3–0.5 ppm for Si–CH3_3 groups and aromatic protons at δ 6.8–7.2 ppm .

  • 13C^{13}\text{C} NMR: Peaks near δ 18 ppm (Si–CH3_3) and δ 125–140 ppm (aromatic carbons) .

  • IR Spectroscopy: Absorptions at 2950 cm1^{-1} (C–H stretch in CH3_3) and 2100 cm1^{-1} (Si–H, if present) .

Physicochemical Properties

Stability and Reactivity

C10H16Si2+2H2O2CH3Si(OH)CH3+C6H4(Si(CH3)2OH)2+H2\text{C}_{10}\text{H}_{16}\text{Si}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{CH}_3\text{Si}(\text{OH})\text{CH}_3 + \text{C}_6\text{H}_4(\text{Si}(\text{CH}_3)_2\text{OH})_2 + \text{H}_2 \uparrow

This reaction necessitates anhydrous storage conditions .

Thermodynamic Parameters

Predicted values using group contribution methods include:

  • Boiling Point: ~250–270°C (estimated from similar silanes) .

  • LogP (Octanol-Water): 4.2 ± 0.3 (indicative of high lipophilicity).

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